Pomalidomide-PEG5-OH

Purity Analysis PROTAC Synthesis Quality Control

PROTAC development stalls when co-eluting impurities inflate DC50 values by ≥2-fold, wasting months of medicinal chemistry effort. Pomalidomide-PEG5-OH (CAS 2140807-34-5) eliminates this risk: - ≥95% HPLC purity with batch-specific analytical documentation to prevent false-positive degradation artifacts - PEG5 spacer (~20-25 Å) systematically achieves DC50 values 3- to 10-fold lower than PEG2 analogs in target-dependent optimization - Terminal hydroxyl enables flexible conjugation to kinase inhibitors, bromodomain antagonists, and nuclear receptor ligands via ether/ester/carbamate chemistry Supplied as a modular building block for CRBN-recruiting PROTAC library synthesis with lot-to-lot consistency.

Molecular Formula C23H31N3O9
Molecular Weight 493.5 g/mol
Cat. No. B14765399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG5-OH
Molecular FormulaC23H31N3O9
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCO
InChIInChI=1S/C23H31N3O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-6-24-17-3-1-2-16-20(17)23(31)26(22(16)30)18-4-5-19(28)25-21(18)29/h1-3,18,24,27H,4-15H2,(H,25,28,29)
InChIKeyOEXWZEWVPGHDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG5-OH for PROTAC Synthesis: Baseline Characterization and Procurement Considerations


Pomalidomide-PEG5-OH (CAS 2140807-34-5, molecular weight 493.5 Da) is a cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate designed for PROTAC synthesis [1]. The compound incorporates a pomalidomide moiety, which binds the cereblon (CRBN) substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex, covalently linked to a five-unit polyethylene glycol (PEG5) spacer terminating in a primary hydroxyl group . This hydroxyl functionality serves as a versatile synthetic handle for subsequent conjugation to target-protein-binding warheads via ether, ester, or carbamate linkages, enabling the construction of heterobifunctional degraders. The PEG5 spacer provides approximately 20-25 Å of extended length in aqueous solution, positioning the CRBN-binding and target-binding moieties at a distance compatible with productive ternary complex formation in many target systems .

Why Generic Pomalidomide-PEG5-OH Substitution Fails: The Linker Length and Purity Imperative


Procurement of Pomalidomide-PEG5-OH without rigorous attention to linker stoichiometry and batch-to-batch purity is a primary driver of PROTAC development failure. The five-unit PEG spacer is not an arbitrary design choice; both shorter (PEG2, PEG3) and longer (PEG8, PEG12) homologues exhibit distinct ternary complex geometries and degradation efficiencies that vary in a target-dependent manner, making direct substitution without re-optimization of the entire degrader molecule scientifically invalid [1]. Furthermore, the hydroxyl terminus of Pomalidomide-PEG5-OH imposes distinct conjugation chemistry requirements compared to the more common carboxyl- or amine-terminated analogs (e.g., Pomalidomide-PEG5-COOH, CAS 2139348-63-1), meaning that synthetic protocols developed for one functional handle cannot be directly transposed to the other without modifying coupling reagents, protecting group strategies, or purification methods . Critically, commercial preparations of pomalidomide-linker conjugates frequently contain co-eluting impurities that can masquerade as degradation activity in cellular assays, artificially inflating apparent DC50 values by ≥2-fold and generating false-positive degradation signatures that waste months of medicinal chemistry effort [2].

Pomalidomide-PEG5-OH: Quantitative Comparative Evidence for Informed Procurement


Comparative Purity: Vendor-Specified ≥95% Purity as Baseline for Reproducible PROTAC Synthesis

Multiple commercial vendors specify a purity of ≥95% for Pomalidomide-PEG5-OH and its carboxylic acid analog, as determined by HPLC analysis . This purity threshold is a minimum requirement for PROTAC building blocks, as impurities in the pomalidomide moiety can act as competitive inhibitors of CRBN binding or, conversely, as degradation artifacts that produce misleading cellular activity data [1]. In contrast, lower-purity preparations (e.g., <90%) are documented to produce >2-fold overestimation of DC50 values in cellular degradation assays due to co-eluting impurity effects [2].

Purity Analysis PROTAC Synthesis Quality Control

Linker Length Differentiation: PEG5 Spacer Occupies a Functional Sweet Spot for Ternary Complex Formation

The PEG5 linker in Pomalidomide-PEG5-OH provides an extended length of approximately 20-25 Å in aqueous solution, a distance that has been empirically validated to enable productive ternary complex formation between CRBN and diverse target proteins . This length represents a functional optimum for many PROTAC systems: shorter PEG2 or PEG3 linkers (10-15 Å) frequently impose steric constraints that prevent simultaneous engagement of both CRBN and the target protein, while longer PEG8 or PEG12 linkers (30-40 Å) can introduce excessive conformational entropy that reduces the effective molarity of the ternary complex and decreases degradation efficiency [1]. Systematic linker length optimization studies across multiple PROTAC programs have demonstrated that PEG5-containing degraders achieve DC50 values that are 3- to 10-fold lower than PEG2-containing analogs for the same target protein [2].

Linker Length Optimization Ternary Complex Formation PROTAC Design

Solubility Advantage: DMSO Solubility >50 mg/mL Enables High-Concentration Stock Solutions

Pomalidomide-PEG5-OH exhibits DMSO solubility of >50 mg/mL, as documented in vendor specifications . This solubility profile compares favorably to unmodified pomalidomide, which is limited to approximately 55 mg/mL in DMSO and is insoluble in aqueous buffers . The PEG5 spacer in Pomalidomide-PEG5-OH not only maintains high DMSO solubility for stock preparation but also imparts measurable aqueous solubility to the final PROTAC conjugate, a property that is absent in non-PEGylated pomalidomide warheads [1].

Solubility DMSO Stock Solution In Vitro Assay

Hydroxyl Terminus: Versatile Conjugation Handle with Distinct Reactivity Profile

Pomalidomide-PEG5-OH (CAS 2140807-34-5) features a terminal primary hydroxyl group that serves as a versatile synthetic handle for PROTAC assembly [1]. This hydroxyl functionality can be directly converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement, activated with CDI or DSC for carbamate formation, or oxidized to a carboxylic acid for amide coupling. In contrast, the more commonly procured Pomalidomide-PEG5-COOH (CAS 2139348-63-1) requires activation via EDC/NHS or HATU chemistry, which can be incompatible with acid- or base-sensitive target ligands .

Conjugation Chemistry Synthetic Handle PROTAC Assembly

CRBN Binding Affinity: Pomalidomide Moiety Maintains Nanomolar Affinity for Cereblon

The pomalidomide moiety within Pomalidomide-PEG5-OH binds cereblon (CRBN) with an equilibrium dissociation constant (Kd) of 1.4 µM, as measured using a truncated cereblon protein in vitro [1]. In cellular target engagement assays, pomalidomide exhibits an IC50 of 0.30 µM for displacing a CRBN tracer, corresponding to a relative intracellular accumulation coefficient (K'p,D) of 4.7, which quantifies its tendency to accumulate inside cells [2]. This CRBN binding affinity enables efficient recruitment of the E3 ubiquitin ligase complex for targeted protein degradation in PROTAC applications, with the PEG5 linker positioned to minimize steric interference with ternary complex formation [3].

CRBN Binding E3 Ligase Recruitment Target Engagement

Off-Target Degradation Liability: Pomalidomide-Based PROTACs Induce Zinc-Finger Protein Degradation

PROTACs built on pomalidomide-based warheads, including those utilizing PEG linkers, carry a well-documented off-target liability: the pomalidomide moiety itself acts as a molecular glue that remodels the CRBN surface, recruiting and degrading neo-substrates including IKZF1, IKZF3, and multiple zinc-finger (ZF) domain-containing proteins [1]. A high-throughput profiling platform developed at the Broad Institute demonstrated that pomalidomide-based PROTACs systematically induce degradation of ZF proteins beyond the intended target, with pairwise comparisons showing statistically significant differences in GFP degradation levels induced by C4- versus C5-modified pomalidomide analogs (Wilcoxon matched-pairs signed-rank test; P = 0.0029) [2]. This liability must be accounted for in experimental design, as apparent degradation of the intended target may be confounded by collateral ZF protein degradation [3].

Off-Target Effects Zinc-Finger Proteins Selectivity Profiling

Pomalidomide-PEG5-OH: Validated Application Scenarios for PROTAC Research and Development


PROTAC Library Synthesis: Building Diverse CRBN-Recruiting Degrader Panels

Pomalidomide-PEG5-OH serves as a modular building block for the parallel synthesis of CRBN-recruiting PROTAC libraries. The terminal hydroxyl group can be conjugated to diverse target-protein ligands (kinase inhibitors, bromodomain antagonists, nuclear receptor ligands) using standard coupling chemistry, enabling systematic exploration of linker length and attachment site effects on degradation efficiency . Commercial vendors offer this compound as part of a broader range of functionalized pomalidomide derivatives with varied PEG spacer lengths (PEG2 through PEG12) and terminal functional groups (amine, azide, alkyne, carboxylic acid), facilitating the construction of PROTAC libraries that feature systematic variation in crosslinker length, composition, and E3 ligase ligand orientation .

SHP2 PROTAC Development: Validated Degrader Architecture for Oncogenic Phosphatase

The SHP2 PROTAC created by conjugating the allosteric SHP2 inhibitor RMC-4550 to pomalidomide via a PEG linker demonstrated sub-micromolar degradation of SHP2 in leukemic cells, inhibition of MAPK signaling, and suppression of cancer cell growth . This validated degrader architecture establishes a precedent for using pomalidomide-PEG linkers, including Pomalidomide-PEG5-OH, as the E3 ligase recruiting element in PROTACs targeting oncogenic phosphatases and other challenging protein targets. The PEG spacer in this system was critical for achieving the optimal inter-ligand distance required for productive ternary complex formation between SHP2, the PROTAC molecule, and CRBN .

Kinase Degrader Optimization: Linker Length Screening for DC50 Improvement

Systematic linker length optimization studies using pomalidomide-PEG conjugates have demonstrated that PEG5-containing degraders achieve DC50 values that are 3- to 10-fold lower than PEG2-containing analogs for the same target protein . Pomalidomide-PEG5-OH is thus the preferred building block for kinase degrader programs where the optimal linker length has not yet been empirically determined, as it occupies the functional sweet spot for many target systems. Degradation efficiencies for kinase targets are typically assessed by Western blotting following 24-hour treatment, with DC50 values reported in the nanomolar range for optimized degraders .

Off-Target Counter-Screening: Essential Quality Control for Pomalidomide-Based PROTACs

Any PROTAC development program utilizing Pomalidomide-PEG5-OH must include rigorous counter-screening against zinc-finger proteins (IKZF1, IKZF3, ZFP91, and others) to distinguish intended target degradation from collateral CRBN neo-substrate degradation . This is particularly critical for degrader programs where the intended target protein shares functional or structural similarities with ZF proteins, or where the therapeutic window is narrow. Systematic off-target profiling using mass spectrometry-based proteomics or high-throughput ZF reporter assays is recommended for all pomalidomide-based degraders prior to advancing into in vivo efficacy studies .

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